molecular formula C11H17O4- B12326665 3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate

3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate

Cat. No.: B12326665
M. Wt: 213.25 g/mol
InChI Key: VFNNTVXOZWMVGX-UHFFFAOYSA-M
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Description

3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate is a synthetic derivative of cyclopentane. This compound is characterized by its molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is known for its unique structure, which includes a methoxycarbonyl group and a carboxylate group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol as a solvent and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate is unique due to its specific arrangement of functional groups on a cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNNTVXOZWMVGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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